molecular formula C14H20N4O4P2 B13733572 Hydroquinone, bis[bis(1-aziridinyl)phosphinate] CAS No. 1858-46-4

Hydroquinone, bis[bis(1-aziridinyl)phosphinate]

Cat. No.: B13733572
CAS No.: 1858-46-4
M. Wt: 370.28 g/mol
InChI Key: GVGCZHHTTFFSAQ-UHFFFAOYSA-N
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Description

Hydroquinone, bis[bis(1-aziridinyl)phosphinate] is a chemical compound of significant interest in medicinal chemistry and oncology research due to its potential as a bifunctional alkylating agent. This molecule incorporates multiple aziridinyl groups, a class of moieties known for their potent DNA cross-linking activity, which is a key mechanism for inducing apoptosis in tumor cells . The hydroquinone core of the molecule may contribute to redox cycling, a process that can generate reactive oxygen species (ROS) and cause double-stranded DNA breaks, thereby enhancing its cytotoxic effects . Compounds featuring bis(1-aziridinyl) groups have been investigated for their antitumor properties. Research on similar aziridine-containing structures, such as bis-aziridinylnaphthoquinones, has demonstrated substantial cytotoxicity against human carcinoma cell lines and acute myeloid leukemia (AML) cells . These compounds are effective at reducing cell viability, inducing G2-M phase cell cycle arrest, and promoting apoptosis, which is often associated with the altered expression of regulatory proteins like Bcl-2 . The bifunctional nature of this reagent allows it to act as a DNA alkylator, forming interstrand cross-links that disrupt DNA replication and transcription, ultimately leading to cell death . This makes it a valuable candidate for researchers exploring novel chemotherapeutic agents, particularly for solid tumors and leukemias . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1858-46-4

Molecular Formula

C14H20N4O4P2

Molecular Weight

370.28 g/mol

IUPAC Name

1-[aziridin-1-yl-[4-[bis(aziridin-1-yl)phosphoryloxy]phenoxy]phosphoryl]aziridine

InChI

InChI=1S/C14H20N4O4P2/c19-23(15-5-6-15,16-7-8-16)21-13-1-2-14(4-3-13)22-24(20,17-9-10-17)18-11-12-18/h1-4H,5-12H2

InChI Key

GVGCZHHTTFFSAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(N2CC2)OC3=CC=C(C=C3)OP(=O)(N4CC4)N5CC5

Origin of Product

United States

Preparation Methods

Starting Materials

General Synthetic Route

The synthesis can be summarized in the following key steps:

Step Number Reaction Stage Description Conditions/Notes
1 Formation of bis(1-aziridinyl)phosphinate intermediate Synthesis of phosphinate groups bearing aziridine rings, typically via phosphorylation of aziridine derivatives Controlled temperature, inert atmosphere recommended
2 Coupling with hydroquinone Nucleophilic substitution or esterification reaction attaching bis(1-aziridinyl)phosphinate groups to hydroquinone hydroxyls Solvent choice critical (e.g., anhydrous solvents), temperature control essential
3 Purification Chromatographic techniques (e.g., column chromatography) or recrystallization to isolate pure compound Purity assessed by NMR, MS, and elemental analysis

Detailed Reaction Mechanism Insights

  • The hydroxyl groups of hydroquinone act as nucleophiles attacking the electrophilic phosphorus centers of bis(1-aziridinyl)phosphinate intermediates.
  • The aziridine rings remain intact during coupling, preserving their strained ring structure.
  • Electron-donating effects of hydroquinone's hydroxyl groups and electron-withdrawing phosphinate moieties influence the reactivity and stability of the final compound.
  • Reaction kinetics are sensitive to solvent polarity and temperature, impacting the substitution efficiency.

Representative Synthetic Scheme

A typical synthetic scheme involves:

  • Preparation of bis(1-aziridinyl)phosphinate intermediate by reacting phosphorus oxychloride derivatives with aziridine under controlled conditions.
  • Subsequent reaction of this intermediate with hydroquinone to yield hydroquinone, bis[bis(1-aziridinyl)phosphinate].

Analytical Data and Characterization

Parameter Observed Data / Method Notes
Molecular Weight 370.28 g/mol Confirmed by mass spectrometry (MS)
Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H, ^13C, and ^31P NMR used to confirm substitution pattern and phosphinate incorporation
Purity Chromatography (HPLC or TLC) Ensures removal of unreacted starting materials and byproducts
Elemental Analysis C, H, N, P, O elemental composition Matches theoretical values for the compound
3D Molecular Modeling Computational chemistry software Confirms spatial arrangement of aziridine and phosphinate groups around hydroquinone core

Research Findings and Optimization Notes

  • Yield Optimization: Reaction temperature and solvent polarity are critical; lower temperatures favor selective substitution without aziridine ring opening.
  • Solvent Selection: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to prevent hydrolysis of phosphinate groups.
  • Purification Challenges: Due to the compound’s polarity and potential for forming multiple isomers, chromatographic purification is often necessary.
  • Stability Considerations: The aziridine rings are sensitive to acidic conditions; neutral to slightly basic conditions are preferred during synthesis and storage.

Summary Table of Preparation Parameters

Parameter Recommended Range/Condition Impact on Synthesis
Temperature 0–25 °C Prevents aziridine ring opening
Solvent Anhydrous THF, DCM Enhances reaction selectivity and yield
Reaction Time 4–12 hours Sufficient for complete substitution
Atmosphere Inert gas (N2 or Ar) Prevents oxidation and moisture interference
Purification Method Column chromatography or recrystallization Ensures high purity and removal of byproducts

Chemical Reactions Analysis

Types of Reactions

Hydroquinone, bis[bis(1-aziridinyl)phosphinate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroquinone, bis[bis(1-aziridinyl)phosphinate] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of hydroquinone, bis[bis(1-aziridinyl)phosphinate] involves its interaction with cellular components. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Bis(2,2-dimethyl-1-aziridinyl)phosphinic Amides

Structure: Similar aziridinyl-phosphinate backbone but with 2,2-dimethyl substituents on the aziridinyl groups and amide linkages instead of hydroquinone. Key Findings:

  • Exhibits a wide range of anticholinesterase activity, with some derivatives (e.g., compound 3) showing negligible activity, while others surpass prototype compounds in potency .
  • Hydrolytic stability varies significantly; dimethyl substituents likely slow ring-opening compared to unsubstituted aziridinyl groups in the target compound .
    Application : Investigated as antineoplastic agents, with compound 3 highlighted for further study .

Diaziquone (AZQ) and Its Hydroquinone Form (AZQH₂)

Structure: 2,5-bis-(1-aziridinyl)-3,6-bis(ethoxycarbonylamino)-1,4-benzoquinone (AZQ), reduced to hydroquinone (AZQH₂) by DT-diaphorase. Key Findings:

  • AZQH₂ is stabilized at pH < 7 due to protonation, while autoxidation (producing H₂O₂) increases exponentially at higher pH .
  • The ethoxycarbonylamino groups enhance redox activity, distinguishing it from the target compound, which lacks quinone redox functionality . Application: Antitumor agent leveraging redox cycling for cytotoxicity.

Hydroquinone Bis(diphenyl phosphate) (CAS 51732-57-1)

Structure: Hydroquinone core with two diphenyl phosphate groups (C₃₀H₂₄O₈P₂, MW 574.454). Key Findings:

  • Used as a flame retardant in polymers (e.g., poly(arylene ether)s) due to thermal stability and phosphorus content .
  • Lacks aziridinyl groups, making it chemically distinct from the target compound.
    Application : Industrial material science, contrasting with the pharmaceutical focus of aziridinyl-containing compounds .

Butyl Bis(1-aziridinyl)phosphinate (CAS 2486-93-3)

Structure : Bis(1-aziridinyl)phosphinic acid butyl ester.
Key Findings :

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Features Applications Stability Notes
Hydroquinone, bis[bis(1-aziridinyl)phosphinate] Not explicitly provided (likely C₁₈H₂₄N₄O₆P₂) ~500 (estimated) Aziridinyl alkylation, hydroquinone core Antitumor (proposed) Hydrolytic instability (unsubstituted aziridinyl)
Bis(2,2-dimethylaziridinyl)phosphinic amides Varies (amide derivatives) N/A 2,2-dimethylaziridinyl substituents Antineoplastic agents Enhanced hydrolytic stability
AZQ (Diaziquone) C₁₆H₂₂N₆O₄ 362.39 Quinone redox functionality Antitumor (DT-diaphorase substrate) pH-dependent stability
Hydroquinone bis(diphenyl phosphate) C₃₀H₂₄O₈P₂ 574.45 Diphenyl phosphate groups Flame retardant Thermally stable
Butyl bis(1-aziridinyl)phosphinate C₁₀H₂₀N₂O₂P 246.25 Butyl ester Not specified (alkylating agent) Lipophilic

Critical Research Findings

  • Aziridinyl Reactivity : Unsubstituted aziridinyl groups (as in the target compound) are more reactive but less hydrolytically stable than dimethyl-substituted analogs, impacting drug delivery and shelf life .
  • Redox Behavior: Unlike AZQ, the target compound lacks quinone functionality, avoiding redox cycling but retaining alkylation-driven cytotoxicity .
  • Toxicity Considerations: Hydroquinone’s inherent toxicity may synergize with aziridinyl-induced DNA damage, necessitating rigorous safety profiling .

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